N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a synthetic organic compound featuring a quinazolinone core substituted with a 3-nitrobenzyl group at the N1 position and a butanamide linker terminating in a 1,3-benzodioxole moiety. While direct evidence about its synthesis or applications is absent in the provided materials, its structural analogs and synthetic methodologies can be inferred from related compounds in the literature (e.g., amide bond formation in and heterocyclic frameworks in ) .
Properties
Molecular Formula |
C27H24N4O7 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H24N4O7/c32-25(28-15-18-10-11-23-24(14-18)38-17-37-23)9-4-12-29-26(33)21-7-1-2-8-22(21)30(27(29)34)16-19-5-3-6-20(13-19)31(35)36/h1-3,5-8,10-11,13-14H,4,9,12,15-17H2,(H,28,32) |
InChI Key |
KVQNZFODXZCEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and nitrophenyl intermediates, followed by their coupling with the tetrahydroquinazolinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Cores: The target’s quinazolinone core distinguishes it from thiazolidinones (), benzoimidazoles (), and isoxazoles (). Quinazolinones are associated with diverse bioactivities (e.g., kinase inhibition), though specific data for the target compound is unavailable here .
The 1,3-benzodioxole moiety may improve metabolic stability relative to simpler aromatic systems (e.g., phenyl in ) due to its fused oxygenated ring .
Amide Linkers : The butanamide chain in the target compound provides conformational flexibility, contrasting with rigid ester linkages () or shorter spacers in other analogs.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a synthetic compound that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 516.50 g/mol. Its structure features a benzodioxole moiety and a quinazoline derivative, which are known for their diverse biological activities including anti-cancer and anti-inflammatory properties.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its anti-cancer and anti-inflammatory effects.
1. Anti-cancer Activity
Recent studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound appears to inhibit specific kinases involved in tumor growth. It has shown selectivity for Src family kinases (SFKs), which are implicated in cancer progression .
- Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of human pancreatic cancer cells, leading to increased apoptosis rates. The IC50 values reported were in the low micromolar range, indicating potent activity against these cells .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Mechanism : It is suggested that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers in serum .
Data Table: Biological Activities Summary
| Activity Type | Mechanism of Action | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-cancer | Inhibition of SFKs | 2.593 | |
| Anti-inflammatory | Modulation of cytokines | Not specified |
Research Findings
Several studies have contributed to understanding the biological activities of this compound:
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit cell growth and induce apoptosis in various cancer cell lines. These findings highlight its potential as a therapeutic agent in oncology.
In Vivo Studies
Animal studies have supported the in vitro findings by showing that administration of the compound leads to significant tumor reduction and modulation of immune responses associated with inflammation. These studies are critical for establishing the translational potential of this compound into clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
